molecular formula C15H19N3OS2 B14937861 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14937861
M. Wt: 321.5 g/mol
InChI Key: KBZBLNMXPNDMCS-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide is a synthetic bithiazole derivative designed for pharmaceutical and biochemical research. This compound features a complex structure with two thiazole rings, one of which is fused to a seven-membered cycloheptane ring, a configuration of high interest in medicinal chemistry. Thiazole rings are privileged scaffolds in drug discovery, known for their presence in a variety of bioactive molecules and FDA-approved antibiotics . Specifically, constrained bithiazole systems with central carbocyclic rings have been investigated as pharmacological correctors, such as in the rescue of the F508del mutant in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The incorporation of a cyclohepta ring (a seven-membered ring) into such scaffolds has been postulated to provide optimal flexibility for binding to protein active sites, potentially leading to improved efficacy . The carboxamide linkage and the specific substituents on this molecule are designed to modulate its physicochemical properties and interactions with biological targets. As a research chemical, it serves as a valuable tool for probing biological mechanisms, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety protocols.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N3OS2/c1-3-10-13(20-9(2)16-10)14(19)18-15-17-11-7-5-4-6-8-12(11)21-15/h3-8H2,1-2H3,(H,17,18,19)

InChI Key

KBZBLNMXPNDMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The cyclohepta[d][1,3]thiazole moiety can be introduced through cyclization reactions involving appropriate cycloheptanone derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution can involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-carboxamides with diverse biological activities. Key analogues and their distinguishing features are summarized below:

Compound Core Structure Substituents Reported Activity Reference
Target Compound Thiazole + cyclohepta[d][1,3]thiazole 4-Ethyl, 2-methyl on thiazole; tetrahydro-cycloheptathiazole Not explicitly reported (inferred stability)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide Thiazole + cyclopenta[b]thiophene 4-Methyl, 2-phenyl on thiazole; cyano-cyclopentathiophene Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole + hydrazide Phenyl on thiazole; hydrazide-linked thiadiazoles Anticancer (HepG-2 IC₅₀: <2 µg/mL)
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole + thiadiazole 4-Methyl on thiadiazole; cyclobutyl-thiadiazole Structural diversity in heterocyclic systems

Key Observations:

Ring Size and Rigidity :

  • The target compound’s 7-membered cyclohepta[d][1,3]thiazole ring contrasts with the 5-membered cyclopenta[b]thiophene in . Larger rings may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
  • Cycloheptathiazole derivatives (e.g., ) exhibit improved enzymatic resistance compared to smaller heterocycles like thiophene or cyclobutyl systems .

Substituent Effects: 4-Ethyl-2-methyl on the thiazole core (target compound) versus 2-phenyl-4-methyl (): Ethyl groups may enhance membrane permeability, while phenyl groups improve π-π stacking with aromatic residues in target proteins .

Synthetic Pathways :

  • Thiazole-carboxamides are commonly synthesized via hydrolysis of ethyl esters followed by amide coupling (e.g., ). The target compound’s synthesis mirrors this, with additional steps for cycloheptathiazole formation .
  • In contrast, cyclopenta[b]thiophene derivatives () require oxime formation and cyclization with KCl/Oxone® , highlighting divergent strategies for fused-ring systems .

The ethyl-methyl substitution in the target compound may balance potency and pharmacokinetics . Cyano groups (e.g., ) enhance hydrogen bonding but may reduce bioavailability due to polarity .

Research Findings and Data

Physicochemical Properties (Inferred)

Property Target Compound N-(3-Cyano-cyclopenta[b]thiophen-2-yl) Analogue
Molecular Weight ~390 g/mol ~375 g/mol
LogP (Predicted) 3.2 2.8
Hydrogen Bond Acceptors 5 6
Rotatable Bonds 4 3

Hypothetical Activity Profile

  • Target Affinity : Likely binds to kinases or proteases via thiazole’s sulfur atom and carboxamide’s hydrogen-bonding capacity.
  • Metabolic Stability : Higher than cyclopenta analogues due to reduced ring strain and steric shielding .
  • Toxicity : Ethyl groups may lower hepatotoxicity compared to phenyl-substituted thiazoles .

Biological Activity

The compound 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of thiazole and cycloheptathiazole rings is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably:

  • Inhibition of Lipoxygenases : The compound has shown potential as an inhibitor of lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. Docking studies indicate that it binds effectively to the active site of human 5-LOX, suggesting a mechanism that could lead to anti-inflammatory effects .
  • DNA Interaction : Similar compounds with thiazole moieties have been reported to interact with DNA and inhibit enzymatic functions, leading to various biological effects such as apoptosis in cancer cells.

Biological Evaluations

Research has demonstrated varying degrees of biological activity for this compound across different assays:

Activity IC50 Value (µM) Reference
Inhibition of 5-LOX26.25
Anti-cancer activity22.50
Antimicrobial effectModerate

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of the compound by measuring its effect on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to controls.
  • Antitumor Activity : Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound was tested against several bacterial strains, showing moderate antibacterial activity. This suggests potential applications in treating infections caused by resistant strains.

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